molecular formula C17H15NO B2803382 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole CAS No. 903574-88-9

4-methoxy-6,11-dihydro-5H-benzo[a]carbazole

Cat. No.: B2803382
CAS No.: 903574-88-9
M. Wt: 249.313
InChI Key: VVKTYDVNEVLNLM-UHFFFAOYSA-N
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Description

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is a heterocyclic compound that belongs to the class of benzo[a]carbazoles This compound is characterized by a fused tricyclic structure, which includes a benzene ring, a pyrrole ring, and a cyclohexane ring The presence of a methoxy group at the 4-position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole can be achieved through the Fischer indole synthesis method. This involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which can then be further modified to introduce the methoxy group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis method provides a scalable route for its production. The reaction conditions can be optimized for large-scale synthesis by adjusting the concentration of reactants and the reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is unique due to the specific positioning of the methoxy group at the 4-position, which significantly influences its chemical reactivity and biological activity

Properties

IUPAC Name

4-methoxy-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-16-8-4-6-13-12(16)9-10-14-11-5-2-3-7-15(11)18-17(13)14/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKTYDVNEVLNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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